CBP Bromodomain Inhibitory Potency: GNE-207 vs. GNE-272 vs. GNE-781
GNE-207 inhibits the CBP bromodomain with an IC50 of 1 nM, representing a 20-fold improvement in potency compared to the earlier probe GNE-272 (IC50 = 20 nM) and comparable potency to the more advanced GNE-781 (IC50 = 0.94 nM) [1][2][3]. This places GNE-207 in an optimal potency range for robust target engagement without potential off-target liabilities associated with sub-nanomolar inhibitors.
| Evidence Dimension | CBP bromodomain inhibitory potency |
|---|---|
| Target Compound Data | IC50 = 1 nM |
| Comparator Or Baseline | GNE-272 (IC50 = 20 nM) and GNE-781 (IC50 = 0.94 nM) |
| Quantified Difference | 20-fold more potent than GNE-272; comparable to GNE-781 |
| Conditions | TR-FRET biochemical assay |
Why This Matters
Potency directly dictates the concentration required for effective target engagement, influencing assay sensitivity, compound consumption, and the ability to achieve robust pharmacodynamic effects in cellular and in vivo models.
- [1] Lai, K. W., et al. Design and synthesis of a biaryl series as inhibitors for the bromodomains of CBP/P300. Bioorg Med Chem Lett. 2018, 28(1), 15-23. doi: 10.1016/j.bmcl.2017.11.037 View Source
- [2] Crawford, T. D., et al. Discovery of a Potent and Selective in Vivo Probe (GNE-272) for the Bromodomains of CBP/EP300. J Med Chem. 2016, 59(23), 10549-10563. doi: 10.1021/acs.jmedchem.6b01022 View Source
- [3] Romero, F. A., et al. GNE-781, A Highly Advanced Potent and Selective Bromodomain Inhibitor of Cyclic Adenosine Monophosphate Response Element Binding Protein, Binding Protein (CBP). J Med Chem. 2017, 60(24), 10151-10171. doi: 10.1021/acs.jmedchem.7b01372 View Source
